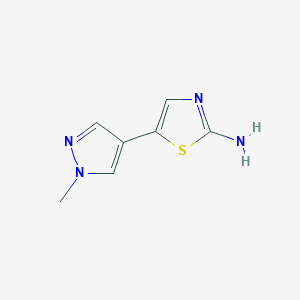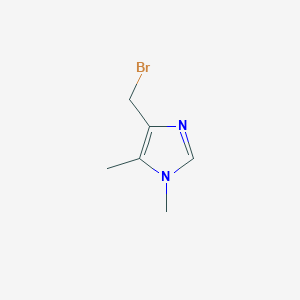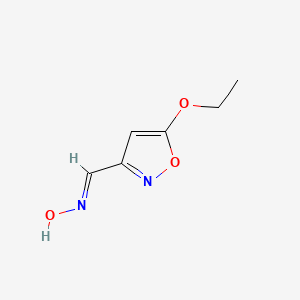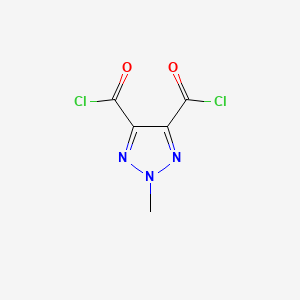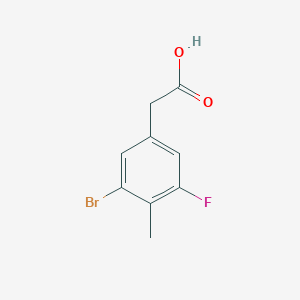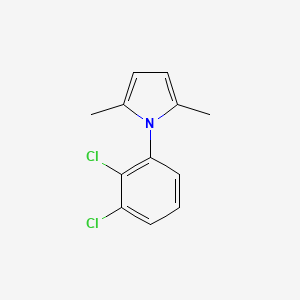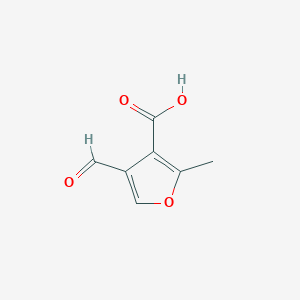
4-Formyl-2-methylfuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formyl-2-methylfuran-3-carboxylic acid is a carboxylic acid derivative with the molecular formula C7H6O4 and a molecular weight of 154.12 g/mol . This compound is part of the furan family, which is known for its aromatic ring structure containing one oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Formyl-2-methylfuran-3-carboxylic acid can be synthesized through various methods. One common approach involves the oxidation of 4-formyl-2-methylfuran using oxidizing agents such as potassium permanganate or chromium trioxide . The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biomass-derived furfural as a starting material . Furfural undergoes selective oxidation to produce the desired furan derivative. This method is advantageous due to its sustainability and the availability of biomass resources.
Analyse Chemischer Reaktionen
Types of Reactions
4-Formyl-2-methylfuran-3-carboxylic acid undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents for converting formyl groups to hydroxyl groups.
Catalysts: Acidic or basic catalysts are often employed to facilitate substitution reactions on the furan ring.
Major Products Formed
2,5-Furandicarboxylic Acid (FDCA): Formed through oxidation reactions.
4-Hydroxymethyl-2-methylfuran-3-carboxylic Acid: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
4-Formyl-2-methylfuran-3-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Formyl-2-methylfuran-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s formyl and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions with biological molecules . These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Furandicarboxylic Acid (FDCA): A dicarboxylic acid derivative of furan with applications in polymer production.
5-Hydroxymethylfurfural (HMF): A furan derivative used as a platform chemical for the synthesis of various bio-based products.
Furfural: A precursor to many furan derivatives, including 4-Formyl-2-methylfuran-3-carboxylic acid.
Uniqueness
Its formyl group allows for selective oxidation and reduction reactions, while the carboxylic acid group enhances its solubility and reactivity in aqueous environments .
Eigenschaften
Molekularformel |
C7H6O4 |
|---|---|
Molekulargewicht |
154.12 g/mol |
IUPAC-Name |
4-formyl-2-methylfuran-3-carboxylic acid |
InChI |
InChI=1S/C7H6O4/c1-4-6(7(9)10)5(2-8)3-11-4/h2-3H,1H3,(H,9,10) |
InChI-Schlüssel |
ZCXUHBGYWYVPTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CO1)C=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


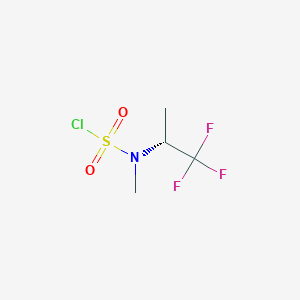
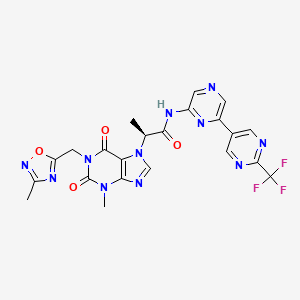
![2-Chlorobenzo[d]oxazole-6-sulfonamide](/img/structure/B12868411.png)
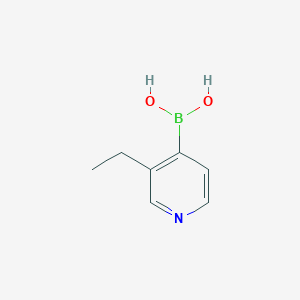

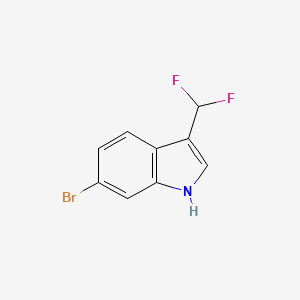
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12868438.png)
